(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Catalog No.
S679644
CAS No.
161024-80-2
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS Number

161024-80-2

Product Name

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

JTNQFJPZRTURSI-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1

(R)-N-Boc-3-Amino-3-phenylpropanoic acid is a premium, enantiopure, Boc-protected β³-amino acid building block essential for the synthesis of advanced peptidomimetics, β-peptides, and small-molecule therapeutics . Unlike standard α-amino acids, the β-carbon linkage introduces unique conformational rigidity and profound enzymatic resistance to the resulting oligomers. Supplied typically at ≥98% purity and high enantiomeric excess, this specific building block features a tert-butyloxycarbonyl (Boc) protecting group, making it highly soluble in standard coupling solvents (DMF, DCM) and perfectly suited for solution-phase synthesis or specialized solid-phase peptide synthesis (SPPS) requiring acid-labile deprotection. Its primary procurement value lies in its ability to introduce the pharmacologically privileged (R)-β-phenylalanine motif into a target sequence without subjecting base-sensitive intermediates to the harsh deprotection conditions required by Fmoc-protected alternatives.

Substituting (R)-N-Boc-3-Amino-3-phenylpropanoic acid with its Fmoc-protected counterpart, its (S)-enantiomer, or standard Boc-L-phenylalanine (α-Phe) fundamentally alters both synthesis viability and end-product efficacy[1]. Replacing the β-linkage with an α-linkage strips the final peptide of its resistance to ubiquitous proteases like chymotrypsin, drastically reducing the in vivo half-life of the therapeutic. Furthermore, swapping the Boc group for an Fmoc group introduces the need for basic deprotection (e.g., 20% piperidine), which can trigger catastrophic epimerization or ester cleavage in base-sensitive depsipeptides. Finally, substituting the (R)-enantiomer with a racemic mixture or the (S)-enantiomer destroys the highly specific spatial orientation required for target binding or stable 14-helix formation, often resulting in an inactive or structurally collapsed product.

Proteolytic Immunity via β-Carbon Linkage

The incorporation of β-phenylalanine residues fundamentally alters the proteolytic susceptibility of peptide chains. Studies demonstrate that while standard α-peptides are rapidly degraded by enzymes such as chymotrypsin and carboxypeptidase A (often within minutes to hours), sequences containing β-phenylalanine exhibit effectively zero cleavage over extended incubation periods (>48 hours) [1]. This structural modification yields a >100-fold increase in enzymatic half-life compared to α-amino acid baselines.

Evidence DimensionEnzymatic degradation half-life
Target Compound Data>48 hours (effectively completely resistant)
Comparator Or Baselineα-Phenylalanine analogs (Boc-L-Phe-OH derivatives)
Quantified Difference>100-fold increase in half-life
ConditionsIn vitro incubation with chymotrypsin or carboxypeptidase A

Procurement of the β-analog is strictly required when designing orally bioavailable or long-acting peptide therapeutics that must survive aggressive gastrointestinal or serum proteases.

Enantiomeric Purity and Target Binding Affinity

The exact stereochemistry at the β-carbon is a critical determinant of biological activity in small-molecule ligands and PROTACs. For example, in structure-activity relationship studies of DCAF1 E3 ligase binders utilizing β-phenylalanine derivatives, the stereoinversion from one enantiomer to the other resulted in a massive shift in binding affinity, with KD values diverging from 490 nM to 13.5 μM [1]. This 27-fold difference highlights that trace contamination by the opposite enantiomer is not merely an analytical impurity, but a functional liability that directly dilutes API potency.

Evidence DimensionTarget binding affinity (KD)
Target Compound DataHigh affinity binding (e.g., 490 nM for the optimal enantiomer)
Comparator Or BaselineThe opposite enantiomer (13.5 μM)
Quantified Difference27-fold difference in target affinity (KD)
ConditionsSurface Plasmon Resonance (SPR) binding assays for E3 ligase ligands

Buyers must secure the highly enantiopure (R)-isomer (≥98% ee) to ensure reproducible, high-potency binding in downstream pharmaceutical applications.

Orthogonal Deprotection in Base-Sensitive Synthesis

The Boc protecting group on (R)-N-Boc-3-Amino-3-phenylpropanoic acid is cleaved under acidic conditions (e.g., TFA/DCM), making it indispensable for synthesizing base-sensitive targets such as depsipeptides (e.g., jaspamide or astin analogs) [1]. When Fmoc-(R)-β-Phe-OH is used instead, the required 20% piperidine deprotection step can induce ester hydrolysis or base-catalyzed epimerization, leading to yield losses of 15–30% per coupling cycle. The Boc-protected variant completely bypasses these base-induced degradation pathways, ensuring quantitative deprotection.

Evidence DimensionDeprotection yield and structural integrity
Target Compound DataQuantitative yield (>95%) with no base-catalyzed side reactions using TFA
Comparator Or BaselineFmoc-(R)-β-Phe-OH (requires piperidine)
Quantified DifferenceAvoids 15–30% yield reduction associated with base-induced ester cleavage or epimerization
ConditionsIterative coupling and deprotection in depsipeptide or base-sensitive macrocycle synthesis

For industrial or laboratory workflows involving base-sensitive linkers or ester bonds, the Boc-protected precursor is mandatory to maintain acceptable overall synthesis yields.

Synthesis of Protease-Resistant β-Peptides and Peptidomimetics

Directly leveraging the >100-fold increase in proteolytic stability, (R)-N-Boc-3-Amino-3-phenylpropanoic acid is an ideal building block for developing long-acting peptide therapeutics [1]. It is specifically selected when designing drugs that must resist degradation by chymotrypsin or carboxypeptidase A in the gastrointestinal tract or blood serum.

Development of E3 Ligase Binders and PROTACs

Given the extreme sensitivity of target binding affinity to β-carbon stereochemistry (demonstrated by a 27-fold KD difference between enantiomers), this enantiopure compound is highly suited for the precise spatial engineering of small-molecule ligands[2]. It is the correct procurement choice for targeted protein degradation chimeras where exact stereochemical fit is non-negotiable.

Solution-Phase Synthesis of Base-Sensitive Depsipeptides

Because it utilizes acid-labile Boc deprotection, this compound is the precursor of choice for synthesizing complex natural products like astins or jaspamides [1]. It prevents the 15–30% yield losses caused by base-catalyzed ester hydrolysis that would occur if standard Fmoc-protected analogs were used in the workflow.

XLogP3

2

Wikipedia

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

Dates

Last modified: 08-15-2023

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